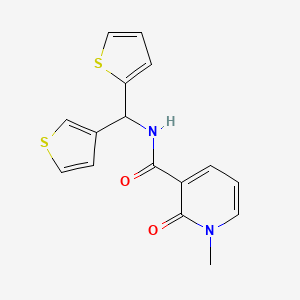

1-methyl-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Descripción

This compound belongs to the 1,2-dihydropyridine-3-carboxamide family, characterized by a core structure of a partially hydrogenated pyridine ring with a carboxamide group at position 3. The substituents include a methyl group at position 1, an oxo group at position 2, and a bis-thiophene-containing N-alkyl group (thiophen-2-yl and thiophen-3-yl methyl).

Propiedades

IUPAC Name |

1-methyl-2-oxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-18-7-2-4-12(16(18)20)15(19)17-14(11-6-9-21-10-11)13-5-3-8-22-13/h2-10,14H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDBJIBJYDMTMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-methyl-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, antioxidant, and antiviral activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 296.37 g/mol. The structure features a dihydropyridine ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, a study evaluating various thiophene-bearing derivatives reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The compound's structural features contribute to its ability to inhibit bacterial growth effectively.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

Antioxidant Activity

Antioxidant activity is another critical aspect of this compound's biological profile. A related study on thiophene derivatives highlighted that certain compounds demonstrated superior antioxidant capabilities, with IC50 values lower than that of ascorbic acid, indicating their potential as effective antioxidants .

| Compound | IC50 (µg/mL) | Comparison Standard |

|---|---|---|

| 10 | 28.23 | Ascorbic Acid (50 µg/mL) |

Antiviral Activity

The antiviral potential of thiophene derivatives has also been investigated. A study on modified thiophene compounds showed promising results against viral entry mechanisms, particularly in inhibiting the interaction between viral proteins and host cell receptors . Such findings suggest that the compound may play a role in antiviral therapies.

Case Studies

- Study on Antimicrobial Efficacy : A series of thiophene derivatives were synthesized and tested for antimicrobial activity using disk diffusion methods against Candida albicans, Staphylococcus aureus, and Escherichia coli. The results indicated that specific derivatives exhibited substantial antimicrobial effects, supporting the hypothesis that structural modifications enhance biological activity .

- Antioxidant Evaluation : In vitro assays conducted on various thiophene-based compounds revealed that certain modifications significantly increased antioxidant activity, suggesting that the incorporation of different substituents can optimize the efficacy of these compounds .

- Mechanism of Action in Antiviral Activity : Research focusing on the mechanism of action of thiophene derivatives indicated their ability to inhibit viral entry by blocking essential interactions between viral glycoproteins and host cell receptors . This finding highlights the therapeutic potential of these compounds in developing antiviral agents.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key Compounds Analyzed :

2-oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide ()

- Substituents : Trifluoromethyl benzyl at position 1, pyridinyl at the carboxamide.

- Key Differences : The trifluoromethyl group enhances electronegativity and metabolic stability compared to thiophenes. The pyridinyl substituent may improve solubility but reduces aromatic sulfur content, altering binding interactions .

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

- Substituents : Brominated aromatic ring at the carboxamide.

- Key Differences : The bromine atom increases molecular weight and steric bulk. The near-planar conformation (dihedral angle: 8.38°) facilitates π-π stacking, unlike the more sterically hindered bis-thiophene group in the target compound .

Elastase Inhibitor: N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methylpyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide ()

- Substituents : Methanesulfonyl pyridinylmethyl, trifluoromethyl phenyl, and pyrazolyl groups.

- Key Differences : The sulfonyl and pyrazolyl groups enhance hydrogen-bonding capacity and target specificity (e.g., elastase inhibition), contrasting with the thiophene-dominated hydrophobic interactions in the target compound .

1-methyl-2-oxo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide () Substituents: Triazolyl-thiophene methyl group.

Table 1: Structural and Functional Comparison

Table 2: Predicted Physicochemical Properties

*Estimated based on structural similarity to .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.